molecular formula C12H11Cl2N3O B8697455 2,4-Dichloro-6-(2,4,6-trimethylphenoxy)-1,3,5-triazine CAS No. 110105-12-9

2,4-Dichloro-6-(2,4,6-trimethylphenoxy)-1,3,5-triazine

Cat. No. B8697455
CAS RN: 110105-12-9
M. Wt: 284.14 g/mol
InChI Key: AGXGZDZMOWNZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-(2,4,6-trimethylphenoxy)-1,3,5-triazine is a useful research compound. Its molecular formula is C12H11Cl2N3O and its molecular weight is 284.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-6-(2,4,6-trimethylphenoxy)-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-(2,4,6-trimethylphenoxy)-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

110105-12-9

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

2,4-dichloro-6-(2,4,6-trimethylphenoxy)-1,3,5-triazine

InChI

InChI=1S/C12H11Cl2N3O/c1-6-4-7(2)9(8(3)5-6)18-12-16-10(13)15-11(14)17-12/h4-5H,1-3H3

InChI Key

AGXGZDZMOWNZRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC2=NC(=NC(=N2)Cl)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Reference is now made to the drawing, which is a flow chart of an exemplary completely integrated process of the present invention for conversion of cyanuric chloride to capped polymer. Cyanuric chloride (CYCI) dissolved in a suitable solvent, preferably toluene, is introduced into the system via line 1, and phase transfer catalyst (PTC) is added at 2. Mesitol and aqueous base are added from vessels 3 and 4, the rates of addition being controlled by valves 5 and 6 respectively. The reactant mixture then passes into static mixer 7, the residence time therein being effective to produce a toluene solution of the desired 2,4-dichloro-6-mesitoxy-1,3,5-triazine (DCMT).
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Synthesis routes and methods II

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